

Application Notes and Protocols for EKI-785 in H1975 Cells

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Compound of Interest

Compound Name: *cl-387785*

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Introduction

EKI-785, also known as **CL-387785**, is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR). It is of significant interest in cancer research, particularly for non-small cell lung cancer (NSCLC) harboring EGFR mutations. The H1975 cell line is a widely used model in NSCLC research as it possesses a dual EGFR mutation: the L858R activating mutation in exon 21 and the T790M resistance mutation in exon 20. This T790M mutation confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, making H1975 cells a crucial tool for evaluating the efficacy of next-generation inhibitors such as EKI-785.

These application notes provide an overview of the working concentrations of EKI-785 for H1975 cells and detailed protocols for key in vitro assays to assess its biological effects.

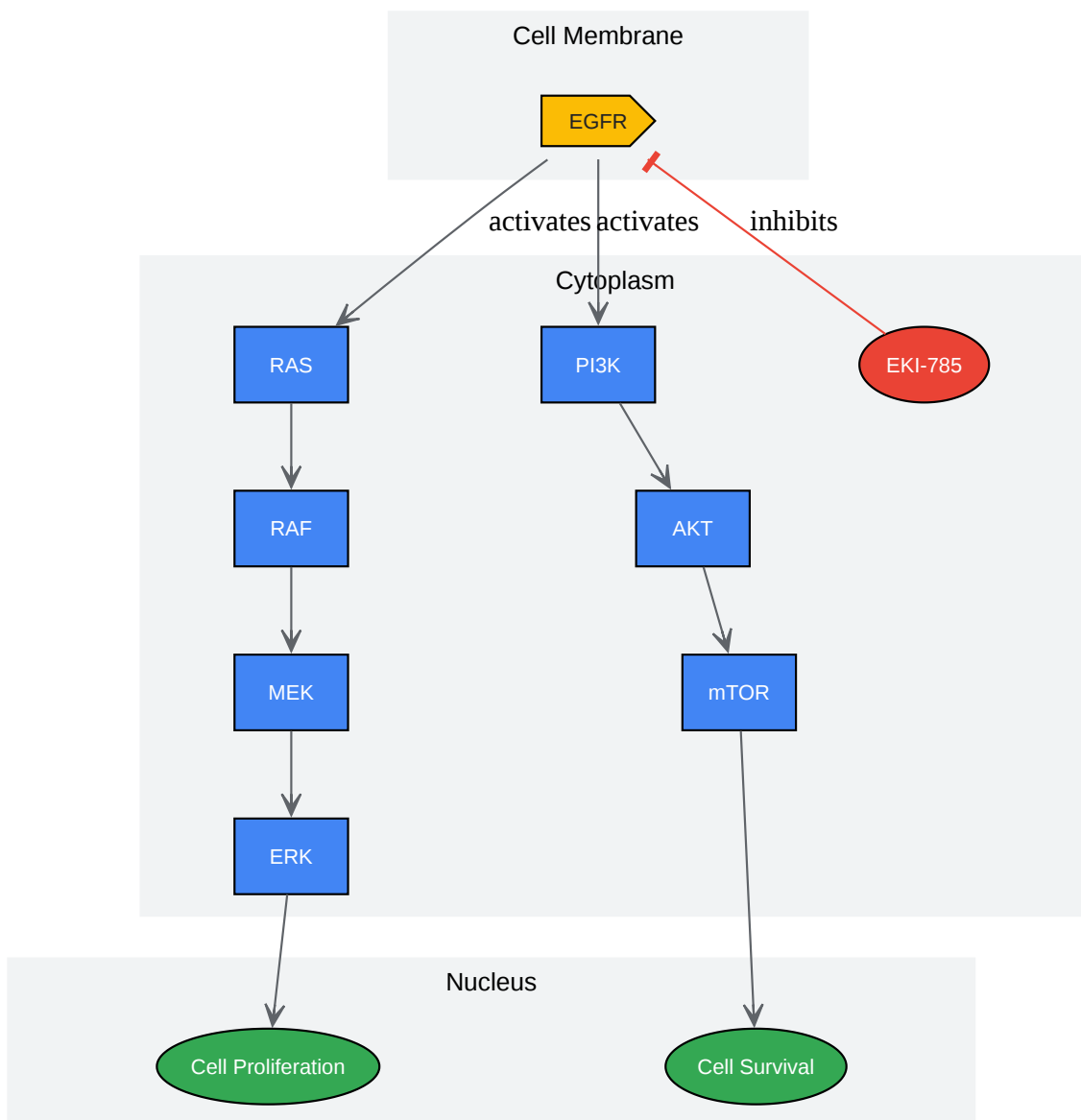
Data Presentation

The following table summarizes the effective concentrations of EKI-785 and other relevant EGFR inhibitors in H1975 cells, as derived from the scientific literature. These values can serve as a starting point for experimental design.

| Inhibitor | Assay | Cell Line | Concentration/Effect | Citation |
|---------------------|--------------------|-----------|--|----------|
| EKI-785 (CL-387785) | Resistance Studies | H1975 | Used to generate resistant mutants | [1] |
| Gefitinib | Cell Viability | H1975 | IC50 is relatively high, indicating resistance | [2] |
| Afatinib | Cell Proliferation | H1975 | Effectively inhibited proliferation | [3] |
| Osimertinib | Cell Proliferation | H1975 | Effectively inhibited proliferation | [3] |
| Rociletinib | Cell Proliferation | H1975 | Effectively inhibited proliferation | [3] |
| LCS-1.34 | Apoptosis | H1975 | 0.5 μ M induced a 3-fold increase in apoptosis | [4] |
| Gossypol | Western Blot | H1975 | Dose-dependently reduced p-EGFR, p-AKT, and p-ERK | [5] |

Signaling Pathway

EKI-785 acts as an irreversible inhibitor of EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.



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Caption: Simplified EGFR signaling pathway inhibited by EKI-785.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of EKI-785 on H1975 cell proliferation.

Workflow:

Caption: Workflow for the MTS cell proliferation assay.

Materials:

- H1975 cells
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- 96-well plates
- EKI-785 (**CL-387785**)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader

Procedure:

- Seed H1975 cells in a 96-well plate at a density of 3×10^3 to 5×10^3 cells per well in 100 μ L of complete medium.
- Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
- Prepare a serial dilution of EKI-785 in culture medium. A suggested starting range is from 1 nM to 10 μ M.
- Remove the medium from the wells and add 100 μ L of the EKI-785 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Add 20 μ L of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C, protected from light.

- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (TUNEL Assay)

This protocol is for the detection of apoptosis in H1975 cells treated with EKI-785 by labeling DNA strand breaks.

Workflow:

Caption: Workflow for the TUNEL apoptosis assay.

Materials:

- H1975 cells
- 6-well plates with sterile coverslips
- EKI-785
- TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in 0.1% sodium citrate
- DAPI (4',6-diamidino-2-phenylindole)
- Fluorescence microscope

Procedure:

- Seed H1975 cells on sterile coverslips in 6-well plates and allow them to attach.
- Treat the cells with EKI-785 at a concentration expected to induce apoptosis (e.g., based on proliferation assay results, a concentration around the IC50 or slightly above, such as 0.5 μ M, can be a starting point)[4]. Include a vehicle control.

- Incubate for 48 hours.
- Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.
- Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
- Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating with the TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and labeled nucleotides) in a humidified chamber.
- Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI.

Western Blot Analysis

This protocol is for assessing the effect of EKI-785 on the phosphorylation status of EGFR and its downstream signaling proteins, AKT and ERK.

Workflow:

Caption: Workflow for Western Blot analysis.

Materials:

- H1975 cells
- 6-well plates
- EKI-785
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer

- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against p-EGFR (Tyr1068), EGFR, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β -actin).
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with a range of EKI-785 concentrations (e.g., 0.1 μ M, 0.5 μ M, 1 μ M) for 24 hours. Include a vehicle control.
- Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the phosphorylated forms of EGFR, AKT, and ERK is expected with increasing concentrations of EKI-785[5].

Conclusion

EKI-785 is a valuable tool for studying EGFR-TKI resistance in NSCLC. The H1975 cell line provides an excellent in vitro model for this purpose. The protocols and concentration ranges provided in these application notes offer a solid foundation for researchers to investigate the efficacy and mechanism of action of EKI-785. It is recommended that researchers optimize these protocols and concentration ranges for their specific experimental conditions.

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